rac Normetanephrine-d3 Hydrochloride

描述

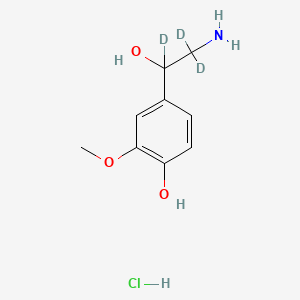

rac Normetanephrine-d3 Hydrochloride, also known as (±)-Normetanephrine-D3 hydrochloride, is a deuterated compound of Normetanephrine Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C9H10D3NO3·HCl and a molecular weight of 222.68 .

准备方法

The synthesis of rac Normetanephrine-d3 Hydrochloride involves the incorporation of deuterium into the Normetanephrine moleculeThe reaction conditions often require the use of deuterated reagents and catalysts to ensure the incorporation of deuterium at specific positions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

化学反应分析

rac Normetanephrine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Mass Spectrometry Standard

Rac Normetanephrine-d3 Hydrochloride is widely used as a stable isotope-labeled standard in mass spectrometry. This application is crucial for enhancing the accuracy of quantitative measurements in biomedical research. The incorporation of deuterium allows for improved differentiation between the labeled compound and its natural counterparts, facilitating precise quantification of catecholamine metabolites in biological samples .

Neurotransmitter Metabolism Research

The compound serves as an invaluable research tool in studying neurotransmitter metabolism, particularly in understanding catecholamine pathways. Its use helps delineate biochemical processes involving catecholamines, which are critical in the pathophysiology of various neurological disorders such as depression, anxiety, and schizophrenia .

Diagnostic Marker

This compound is utilized as a diagnostic marker for pheochromocytoma and paraganglioma, tumors that produce excess catecholamines. By measuring levels of normetanephrine and its deuterated form in urine or plasma, clinicians can assess the presence and activity of these tumors .

Pharmacokinetic Studies

The compound is employed in pharmacokinetic studies to evaluate the metabolism and clearance of drugs that affect catecholamine levels. Its isotopic labeling allows researchers to trace metabolic pathways and interactions with other medications, providing insights into drug efficacy and safety profiles .

Case Study: Pheochromocytoma Diagnosis

A study by Eisenhofer et al. (1997) demonstrated the effectiveness of using deuterated normetanephrine as a diagnostic tool for pheochromocytoma. The researchers found that patients with this condition exhibited significantly elevated levels of normetanephrine-d3 compared to healthy controls, highlighting its potential as a reliable biomarker for diagnosis .

Study on Neurotransmitter Dynamics

Research conducted by Akiyama et al. (2001) utilized this compound to investigate neurotransmitter dynamics in cardiovascular responses. The study revealed that alterations in catecholamine metabolism could significantly impact heart rate and blood pressure regulation, emphasizing the importance of understanding these pathways for developing therapeutic strategies .

作用机制

rac Normetanephrine-d3 Hydrochloride exerts its effects by mimicking the behavior of Normetanephrine, an O-methylated metabolite of norepinephrine. It interacts with various molecular targets, including adrenergic receptors and enzymes involved in catecholamine metabolism. The deuterium labeling allows for precise tracking and quantification in metabolic studies .

相似化合物的比较

rac Normetanephrine-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for accurate quantification in research applications. Similar compounds include:

Normetanephrine Hydrochloride: The non-deuterated form used in similar research applications.

Metanephrine Hydrochloride: Another catecholamine metabolite used in clinical and biochemical studies.

Epinephrine Hydrochloride: A related compound with similar biochemical properties but different physiological effects

生物活性

Rac Normetanephrine-d3 Hydrochloride is a deuterated derivative of normetanephrine, a metabolite of norepinephrine, which plays a significant role in the sympathetic nervous system. The compound is primarily utilized as an internal standard in analytical chemistry, particularly in the quantification of catecholamines in biological samples. This article explores the biological activity of this compound, its applications in research, and its relevance in clinical diagnostics.

- Chemical Formula : CHDClNO

- Molecular Weight : 222.68 g/mol

- CAS Number : 1085333-97-6

- Purity : >95% (HPLC)

This compound exhibits biological activity primarily through its interaction with adrenergic receptors. As a metabolite of norepinephrine, it influences various physiological processes, including cardiovascular functions such as heart rate and blood pressure regulation. The presence of deuterium atoms allows for enhanced detection and quantification in mass spectrometry due to the slight mass difference from its non-deuterated counterparts, minimizing signal interference during analysis .

Applications in Research

The compound is extensively used as an internal standard for quantifying normetanephrine levels in biological samples. This is crucial for diagnosing conditions such as pheochromocytoma, a type of tumor that secretes catecholamines. Studies have shown that measuring plasma normetanephrine concentrations can effectively indicate tumoral norepinephrine production, making it a vital marker in clinical settings .

Comparative Analysis of Catecholamines

The following table summarizes the characteristics of this compound compared to other related compounds:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| This compound | 1085333-97-6 | CHDClNO | Deuterated version used for precise analytical purposes |

| Normetanephrine | 1011-74-1 | CHNO | Non-deuterated version used clinically |

| Metanephrine | 51-43-4 | CHNO | Another metabolite of epinephrine |

| Rac Metanephrine-d3 Hydrochloride | 1215507-88-2 | CHDClNO | Deuterated version for similar analytical purposes |

| Epinephrine | 51-43-4 | CHNO | Precursor to both normetanephrine and metanephrine |

Clinical Relevance

Research indicates that this compound is instrumental in diagnosing pheochromocytomas. A study found that plasma metanephrine testing has a sensitivity of 96% for detecting these tumors, while urinary collections for catecholamines show slightly lower sensitivity but higher specificity . The ability to differentiate between various catecholamine-producing tumors based on normetanephrine levels enhances diagnostic accuracy.

Case Studies

- Pheochromocytoma Diagnosis : In a cohort study involving patients with hereditary paraganglioma-pheochromocytoma syndromes, plasma concentrations of normetanephrine were measured alongside other catecholamines. The results indicated that normetanephrine levels were significantly elevated in patients with specific genetic mutations, aiding in the differentiation between types of tumors .

- Quantitative Analysis : A laboratory analysis employing liquid chromatography with electrochemical detection demonstrated that this compound serves as an effective internal standard, allowing precise quantification of normetanephrine and other catecholamines in plasma and urine samples .

属性

IUPAC Name |

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H/i5D2,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFPRGQZWKTEON-IJJJTAPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)OC)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858223 | |

| Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1085333-97-6 | |

| Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。